PLP (178-191)

Description

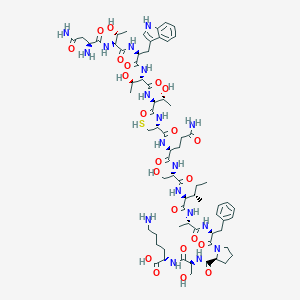

Structure

2D Structure

Properties

CAS No. |

172228-98-7 |

|---|---|

Molecular Formula |

C70H106N18O22S |

Molecular Weight |

1583.8 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C70H106N18O22S/c1-7-33(2)53(65(104)76-34(3)57(96)80-46(26-38-16-9-8-10-17-38)69(108)88-25-15-21-50(88)64(103)82-47(30-89)61(100)78-44(70(109)110)20-13-14-24-71)84-62(101)48(31-90)81-59(98)43(22-23-51(73)94)77-63(102)49(32-111)83-67(106)55(36(5)92)87-68(107)56(37(6)93)86-60(99)45(27-39-29-75-42-19-12-11-18-40(39)42)79-66(105)54(35(4)91)85-58(97)41(72)28-52(74)95/h8-12,16-19,29,33-37,41,43-50,53-56,75,89-93,111H,7,13-15,20-28,30-32,71-72H2,1-6H3,(H2,73,94)(H2,74,95)(H,76,104)(H,77,102)(H,78,100)(H,79,105)(H,80,96)(H,81,98)(H,82,103)(H,83,106)(H,84,101)(H,85,97)(H,86,99)(H,87,107)(H,109,110)/t33-,34-,35+,36+,37+,41-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1 |

InChI Key |

HDNQVKZQJFISEX-XDGGPGCASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N |

Other CAS No. |

172228-98-7 |

sequence |

NTWTTCQSIAFPSK |

Synonyms |

myelin proteolipid protein (178-191) PLP 178-91 proteolipid protein 178-191 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Solid-Phase Peptide Synthesis of Myelin Proteolipid Protein (178-191)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solid-phase peptide synthesis (SPPS) of the myelin proteolipid protein fragment 178-191 (PLP (178-191)). This peptide, with the sequence H-Asn-Thr-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-OH, is a crucial tool in neuroscience research, particularly in the study of autoimmune demyelinating diseases like multiple sclerosis. It is a well-established encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in animal models.[1][2][3] This guide details the chemical synthesis, purification, and characterization of PLP (178-191), and provides insights into its biological context.

Peptide Profile and Characteristics

A summary of the key chemical properties of the PLP (178-191) peptide is presented in Table 1.

| Property | Value | Reference |

| Sequence | H-Asn-Thr-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-OH | |

| Molecular Formula | C70H105N18O22S | |

| Molecular Weight | 1582.79 g/mol | |

| Purity (Typical) | >95% | [4] |

| Appearance | Lyophilized powder | [4] |

| Storage | Store at -20°C for one year | [4] |

Solid-Phase Peptide Synthesis (SPPS) Experimental Protocol

The following protocol outlines the manual synthesis of PLP (178-191) using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This method is based on standard, well-established procedures for SPPS.

Materials and Reagents

-

Resin: Rink Amide resin is a suitable choice for producing a C-terminally amidated peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin can be used.[5]

-

Fmoc-protected Amino Acids: All amino acids should have their α-amino group protected by Fmoc and their reactive side chains protected by acid-labile groups. Recommended side-chain protecting groups are provided in Table 2.

-

Solvents:

-

N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Dichloromethane (DCM) (peptide synthesis grade)

-

Piperidine

-

Methanol (MeOH)

-

Diisopropylethylamine (DIEA)

-

-

Coupling Reagents:

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

-

Cleavage and Deprotection Reagents:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H2O)

-

Cold diethyl ether

-

-

Other:

-

Nitrogen gas for drying and providing an inert atmosphere.

-

Shaker or vortexer for mixing.

-

Recommended Side-Chain Protecting Groups

The selection of appropriate side-chain protecting groups is critical for a successful synthesis. Table 2 lists the recommended acid-labile protecting groups for the amino acids in the PLP (178-191) sequence.

| Amino Acid | Side-Chain Protecting Group |

| Asn (N) | Trityl (Trt) |

| Thr (T) | tert-Butyl (tBu) |

| Trp (W) | tert-Butoxycarbonyl (Boc) |

| Cys (C) | Trityl (Trt) |

| Gln (Q) | Trityl (Trt) |

| Ser (S) | tert-Butyl (tBu) |

| Lys (K) | tert-Butoxycarbonyl (Boc) |

Synthesis Workflow

The overall workflow for the solid-phase synthesis of PLP (178-191) is depicted in the following diagram.

Caption: General workflow for the solid-phase synthesis of PLP (178-191).

Step-by-Step Synthesis Protocol

This protocol is for a manual synthesis on a 0.1 mmol scale.

-

Resin Swelling:

-

Place the Rink Amide resin (0.1 mmol) in a reaction vessel.

-

Add DMF to swell the resin for at least 1 hour.[5]

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for another 15 minutes.[6]

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling Cycle (repeated for each amino acid):

-

In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and HOBt (0.4 mmol, 4 equivalents) in DMF.

-

Add HBTU (0.38 mmol, 3.8 equivalents) and DIEA (0.8 mmol, 8 equivalents).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads.[7]

-

After complete coupling, drain the reaction mixture and wash the resin with DMF (5-7 times).

-

Proceed with the deprotection step for the next amino acid in the sequence.

-

-

Final Deprotection:

-

After coupling the last amino acid (Asparagine), perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Side-Chain Deprotection:

-

Peptide Precipitation and Collection:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purification Protocol

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is commonly used for peptide purification.

-

Mobile Phase:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from 5% to 65% Solvent B over 60 minutes is a good starting point for optimization.

-

Detection: UV absorbance at 214 nm and 280 nm (due to the Tryptophan residue).

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization Data

The identity and purity of the synthesized PLP (178-191) should be confirmed by mass spectrometry and analytical RP-HPLC.

Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a common technique for determining the molecular weight of synthetic peptides.

| Parameter | Expected Value |

| Monoisotopic Mass | 1581.75 g/mol |

| Average Mass | 1582.79 g/mol |

Note: The observed mass in the MALDI-TOF spectrum should correspond to the expected [M+H]+ ion.

Purity Assessment

Analytical RP-HPLC is used to determine the purity of the final peptide product. A typical chromatogram should show a single major peak, with the purity generally exceeding 95%.

Biological Context and Signaling Pathway

PLP (178-191) is an immunodominant epitope in the context of the H-2s MHC haplotype in SJL mice, a common model for studying multiple sclerosis.[3] The peptide is presented by antigen-presenting cells (APCs), such as dendritic cells or B cells, on MHC class II molecules to CD4+ T helper cells.[5][9] This interaction, along with co-stimulatory signals, triggers the activation of T cells, leading to a pro-inflammatory cascade that contributes to the demyelination characteristic of EAE.

The signaling pathway initiated by the recognition of the PLP (178-191)-MHC class II complex by the T-cell receptor (TCR) is illustrated below.

Caption: Simplified signaling cascade in a CD4+ T helper cell upon recognition of the PLP (178-191) peptide presented by an APC.

Conclusion

The solid-phase synthesis of myelin proteolipid protein (178-191) is a well-established process that provides a vital reagent for the study of autoimmune neurological diseases. By following a systematic Fmoc-SPPS protocol, researchers can reliably produce high-purity PLP (178-191) for use in in vitro and in vivo experimental models. Careful attention to the selection of protecting groups, coupling conditions, and purification methods is essential for obtaining a high-quality product. Understanding the immunological context of this peptide is also crucial for the design and interpretation of experiments aimed at elucidating the mechanisms of autoimmune demyelination and for the development of potential therapeutic interventions.

References

- 1. TCR recognition of peptide/MHC class II complexes and superantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. hplc.eu [hplc.eu]

- 7. wernerlab.weebly.com [wernerlab.weebly.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the HPLC Purification and Mass Spectrometry of PLP (178-191) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proteolipid protein (PLP) fragment 178-191 is a synthetic peptide with the sequence H-Asn-Thr-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-OH.[1] With a molecular weight of 1583.8 Da, this peptide is a key tool in neuroscience research, particularly in the study of autoimmune demyelinating diseases like multiple sclerosis.[1][2] PLP (178-191) is an immunodominant encephalitogenic epitope in SJL mice, capable of inducing experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[1][2][3] The synthesis and purification of this peptide are critical for ensuring the reliability and reproducibility of such studies.

This technical guide provides a comprehensive overview of the high-performance liquid chromatography (HPLC) purification and mass spectrometry (MS) analysis of the PLP (178-191) peptide. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of the experimental workflow and a relevant biological pathway.

Peptide Characteristics

A summary of the key properties of the PLP (178-191) peptide is presented in the table below.

| Property | Value |

| Sequence | H-Asn-Thr-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-OH |

| Molecular Formula | C70H106N18O22S |

| Molecular Weight | 1583.9 g/mol |

| Purity (typical) | ≥95% by HPLC |

| Appearance | Lyophilized white powder |

| Storage | Store at -20°C |

HPLC Purification of PLP (178-191)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides like PLP (178-191).[4][5] This technique separates the target peptide from impurities based on hydrophobicity.

Experimental Protocol

1. Sample Preparation:

-

The crude lyophilized PLP (178-191) peptide is dissolved in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.

-

The sample is filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC System and Column:

-

A preparative or semi-preparative HPLC system equipped with a UV detector is used.

-

A C18 reversed-phase column is a common choice for this type of peptide.

3. Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

4. Gradient Elution:

-

A linear gradient of increasing Mobile Phase B is used to elute the peptide from the column. A typical gradient might be:

| Time (minutes) | % Mobile Phase B |

| 0 | 5 |

| 5 | 5 |

| 35 | 65 |

| 40 | 95 |

| 45 | 95 |

| 50 | 5 |

5. Detection and Fraction Collection:

-

The elution of the peptide is monitored by UV absorbance, typically at 214 nm and 280 nm.

-

Fractions are collected across the elution profile of the main peak corresponding to the PLP (178-191) peptide.

6. Post-Purification Processing:

-

The collected fractions containing the purified peptide are lyophilized to remove the mobile phase and obtain the final product as a powder.

A diagram of the experimental workflow for HPLC purification is provided below.

References

Conformational Analysis of Synthetic PLP (178-191) Peptide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide corresponding to residues 178-191 of the myelin proteolipid protein (PLP), with the sequence NTWTTCQSIAFPSK, is a critical tool in the study of autoimmune demyelinating diseases such as multiple sclerosis.[1][2][3] As an immunodominant encephalitogenic epitope in the SJL mouse model, its conformation in solution and when bound to Major Histocompatibility Complex (MHC) class II molecules is of paramount importance for understanding its biological activity and for the rational design of immunomodulatory therapeutics. This technical guide provides a comprehensive overview of the methodologies employed for the conformational analysis of synthetic PLP (178-191), summarizes the expected, albeit not publicly available, quantitative data, and outlines the signaling pathways it triggers. While specific structural data for PLP (178-191) is not extensively published, this guide is based on established principles of peptide structural biology and immunology.

Introduction: The Significance of PLP (178-191) Conformation

The three-dimensional structure of the PLP (178-191) peptide is intrinsically linked to its function as a T-cell epitope. Its conformation dictates how it is presented by antigen-presenting cells (APCs) and subsequently recognized by T-cell receptors (TCRs), initiating an autoimmune cascade. A thorough understanding of its structural properties is therefore essential for:

-

Elucidating the molecular basis of its encephalitogenicity: How does its structure facilitate binding to the I-As MHC class II molecule in SJL mice and subsequent TCR engagement?

-

Rational drug design: Can knowledge of its bioactive conformation be used to design altered peptide ligands (APLs) with antagonistic or tolerogenic properties?

-

Development of diagnostic tools: Can conformational probes be developed to detect and quantify PLP (178-191)-specific T-cells?

Short, linear peptides like PLP (178-191) are typically flexible in aqueous solution, existing as an ensemble of interconverting conformers.[4] The biologically relevant conformation is often induced upon binding to its receptor, in this case, the MHC molecule.

Experimental Protocols for Conformational Analysis

A multi-pronged approach combining spectroscopic and computational techniques is necessary to comprehensively characterize the conformational landscape of PLP (178-191).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[5][6][7]

Methodology:

-

Sample Preparation: The synthetic PLP (178-191) peptide is dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. For studying environmentally induced conformational changes, spectra can be recorded in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles.

-

Instrumentation: CD spectra are recorded on a calibrated spectropolarimeter equipped with a temperature-controlled sample holder.

-

Data Acquisition: Spectra are typically recorded from 190 to 260 nm at a constant temperature (e.g., 25°C). Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ]. The resulting spectrum is then deconvoluted using algorithms like CONTIN, SELCON3, or K2D to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.

Expected Data: For a short, linear peptide like PLP (178-191) in an aqueous buffer, the CD spectrum is expected to be dominated by a strong negative band around 198 nm, characteristic of a random coil conformation. In a membrane-mimicking environment, a shift towards a more ordered structure, such as an α-helix (negative bands at ~208 and ~222 nm) or β-sheet (a negative band around 218 nm), might be observed.

Table 1: Hypothetical Secondary Structure Content of PLP (178-191) from CD Spectroscopy. This table presents hypothetical data to illustrate the expected outcomes.

| Solvent Condition | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) |

| Aqueous Buffer (pH 7.4) | < 5 | < 5 | 10-20 | 75-85 |

| 50% Trifluoroethanol | 20-30 | < 5 | 10-20 | 50-60 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural and dynamic information at the atomic level.[8][9][10]

Methodology:

-

Sample Preparation: A high-purity ( >95%) sample of PLP (178-191) is dissolved in a deuterated solvent (e.g., 90% H2O/10% D2O or deuterated TFE) to a concentration of 1-5 mM.

-

Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:

-

1D 1H NMR: To assess sample purity and overall spectral dispersion.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

1H-15N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, to resolve backbone amide signals.

-

-

Data Analysis:

-

Resonance Assignment: Sequential assignment of all proton resonances is performed using the TOCSY and NOESY spectra.

-

Structural Restraints: NOE cross-peaks are integrated and converted into upper distance limits. Dihedral angle restraints can be derived from coupling constants (e.g., 3JHNα).

-

Structure Calculation: A family of 3D structures is calculated using software like CYANA, XPLOR-NIH, or CNS, based on the experimental restraints.

-

Expected Data: In aqueous solution, the limited number of long-range NOEs would likely indicate a lack of a stable, well-defined structure, consistent with a flexible, random coil-like ensemble. In a structure-inducing solvent, a higher number of sequential and medium-range NOEs might be observed, indicative of nascent helical or turn-like structures.

Table 2: Hypothetical NMR-Derived Restraints for PLP (178-191) in a Structure-Inducing Solvent. This table is for illustrative purposes.

| Residue Pair | NOE Type | Distance Restraint (Å) |

| Trp3(Hα) - Thr4(HN) | Sequential (i, i+1) | < 2.8 |

| Thr4(HN) - Thr5(HN) | Sequential (i, i+1) | < 3.5 |

| Gln7(Hα) - Ile9(HN) | Medium-range (i, i+2) | < 4.0 |

| Ser8(Hα) - Ala10(Hβ) | Medium-range (i, i+2) | < 4.5 |

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape and dynamics of the peptide in various environments.[11][12][13][14]

Methodology:

-

System Setup: An initial 3D structure of PLP (178-191) (e.g., an extended conformation) is generated. The peptide is then placed in a simulation box and solvated with an explicit water model. Ions are added to neutralize the system and mimic physiological salt concentrations.

-

Simulation Protocol:

-

Energy Minimization: The system's energy is minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

-

Production Run: A long-timescale simulation (nanoseconds to microseconds) is performed to sample the conformational space.

-

-

Data Analysis: The trajectory is analyzed to determine:

-

Root Mean Square Deviation (RMSD): To assess structural stability.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions.

-

Secondary Structure Analysis: To monitor the formation and stability of secondary structural elements over time.

-

Clustering Analysis: To identify dominant conformational states.

-

Expected Data: MD simulations of PLP (178-191) in water are expected to show high flexibility, with the peptide sampling a wide range of conformations. Simulations of the peptide bound to the I-As MHC molecule would be particularly insightful, revealing the key interactions and the bound conformation.

Signaling Pathway and Experimental Workflow

The encephalitogenic activity of PLP (178-191) is initiated by its presentation on MHC class II molecules to CD4+ T-helper cells.

T-Cell Activation Signaling Pathway

The following diagram illustrates the key steps in the activation of a T-helper cell by an APC presenting the PLP (178-191) peptide.

This signaling cascade ultimately leads to the production of pro-inflammatory cytokines, which contribute to the demyelination observed in EAE.[15][16]

Experimental Workflow for Conformational Analysis

The logical flow for a comprehensive conformational analysis of PLP (178-191) is depicted below.

Conclusion and Future Directions

The conformational analysis of the synthetic PLP (178-191) peptide is a crucial endeavor for advancing our understanding of autoimmune neuroinflammation. While specific, high-resolution structural data for this peptide in its free and MHC-bound states remain to be fully elucidated in the public domain, the methodologies outlined in this guide provide a robust framework for such investigations. Future studies should focus on obtaining empirical data through CD and NMR spectroscopy, complemented by advanced molecular dynamics simulations. Such data will be invaluable for the development of novel, targeted therapies for multiple sclerosis and related disorders. The integration of these biophysical techniques with cellular immunology assays will provide a holistic view of the structure-function relationship of this important immunogenic peptide.

References

- 1. PLP (178-191) | TargetMol [targetmol.com]

- 2. peptidepharma.com [peptidepharma.com]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 10. auremn.org.br [auremn.org.br]

- 11. Molecular dynamics simulation of MHC-peptide complexes as a tool for predicting potential T cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Molecular Dynamics Simulations to Provide Insights into Epitopes Coupled to the Soluble and Membrane-Bound MHC-II Complexes | PLOS One [journals.plos.org]

- 14. Molecular dynamics simulations to provide insights into epitopes coupled to the soluble and membrane-bound MHC-II complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cd-genomics.com [cd-genomics.com]

- 16. youtube.com [youtube.com]

Biophysical Properties of Myelin Proteolipid Protein (178-191): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Proteolipid Protein (PLP) is the most abundant protein within the compact myelin of the central nervous system (CNS), playing a crucial role in the structure and stability of the myelin sheath. Specific peptide fragments of PLP are of significant interest to researchers, particularly in the context of autoimmune diseases such as multiple sclerosis (MS). The peptide fragment corresponding to amino acids 178-191 of human PLP, with the sequence Asn-Thr-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys (NTWTTCQSIAFPSK), is a well-established encephalitogenic epitope, capable of inducing experimental autoimmune encephalomyelitis (EAE) in certain animal models.[1] Understanding the biophysical properties of this peptide is critical for elucidating its role in both normal physiological processes and pathological conditions, and for the development of potential therapeutic interventions.

This technical guide provides an in-depth overview of the known biophysical characteristics of PLP(178-191) and outlines the key experimental protocols for its further investigation. While extensive research has focused on the immunological aspects of this peptide, a comprehensive biophysical characterization is still an emerging area of study. This guide aims to consolidate the available information and provide a methodological framework for future research.

Core Biophysical and Chemical Properties

The fundamental properties of the PLP(178-191) peptide are derived from its amino acid sequence. These properties are crucial for designing and interpreting biophysical experiments.

| Property | Value | Source |

| Amino Acid Sequence | H-Asn-Thr-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-OH | [2][3][4] |

| Molecular Formula | C70H106N18O22S | [4] |

| Molecular Weight | ~1583.8 g/mol | [2][5] |

| Purity (for research use) | Typically >95% (via HPLC) | [2][4] |

| Form | Lyophilized powder | [4] |

| Storage Conditions | -20°C for long-term storage | [2] |

Conformational Analysis and Secondary Structure

The three-dimensional structure of PLP(178-191) in different environments (e.g., in solution, interacting with lipids) is fundamental to its biological activity. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal for this analysis.

Circular Dichroism (CD) Spectroscopy

Experimental Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation:

-

Dissolve lyophilized PLP(178-191) peptide in an appropriate buffer. A common starting point is a phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

-

To mimic a membrane environment, solvents like trifluoroethanol (TFE) or detergents such as sodium dodecyl sulfate (SDS) can be used.

-

The final peptide concentration should be in the range of 0.05-0.5 mg/mL.

-

Ensure the buffer has low absorbance in the far-UV region (190-250 nm).

-

-

Instrumentation and Data Acquisition:

-

Use a CD spectrometer purged with nitrogen gas.

-

Set the scanning wavelength range from 180 nm to 260 nm.

-

Use a quartz cuvette with a path length of 1 mm.

-

Acquire spectra at a controlled temperature, typically 20-25°C.

-

Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity, MRW is the mean residue weight (Molecular Weight / number of amino acids - 1), d is the path length in cm, and c is the concentration in g/mL.

-

Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.

-

Expected Outcome: Based on its sequence, PLP(178-191) is not predicted to have a strong intrinsic propensity for a single secondary structure in aqueous solution and would likely adopt a predominantly random coil conformation. However, in a membrane-mimetic environment, it may adopt a more ordered structure, such as an α-helix or β-turn, which could be crucial for its interaction with cell membranes or MHC molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide high-resolution, atom-level information about the three-dimensional structure and dynamics of peptides in solution.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a higher concentration of the peptide (typically >0.5 mM) in a suitable buffer, often containing 5-10% D₂O for the lock signal.

-

For studying interactions, titrate in lipids (e.g., micelles or bicelles) or other binding partners.

-

Isotopic labeling (¹⁵N, ¹³C) of the peptide can be employed for more complex analyses, though it is often not necessary for peptides of this size.

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

-

-

Structure Calculation:

-

Assign the observed NMR signals to specific atoms in the peptide sequence.

-

Use the distance restraints from NOESY spectra and dihedral angle restraints (if available from coupling constants) to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

-

Interaction with Lipid Membranes

The interaction of PLP(178-191) with lipid membranes is a key aspect of its biological function. Isothermal Titration Calorimetry (ITC) and Fluorescence Spectroscopy are powerful techniques to quantify these interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: Isothermal Titration Calorimetry

-

Sample Preparation:

-

Prepare a solution of PLP(178-191) and a suspension of lipid vesicles (e.g., small unilamellar vesicles of POPC/POPG) in the same buffer to minimize heats of dilution.

-

The peptide is typically placed in the injection syringe at a concentration 10-20 times that of the lipid in the sample cell.

-

The lipid concentration in the cell should be at least 10-fold higher than the expected dissociation constant (Kd).

-

-

Titration:

-

Perform a series of small injections of the peptide solution into the lipid suspension while monitoring the heat change.

-

A control titration of the peptide into buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat-flow peaks and subtract the heat of dilution.

-

Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Illustrative Thermodynamic Data for Peptide-Lipid Interactions (Hypothetical for PLP(178-191))

| Parameter | Hypothetical Value | Description |

| K_d (Dissociation Constant) | 1 - 50 µM | Indicates the strength of the binding affinity. |

| n (Stoichiometry) | 10 - 50 (lipid/peptide) | The number of lipid molecules per bound peptide. |

| ΔG (Gibbs Free Energy) | -5 to -8 kcal/mol | Indicates a spontaneous binding process. |

| ΔH (Enthalpy) | -2 to -10 kcal/mol | The heat released or absorbed upon binding. |

| TΔS (Entropy) | Positive | The change in disorder of the system upon binding. |

Fluorescence Spectroscopy

The intrinsic fluorescence of the tryptophan residue at position 180 can be used as a sensitive probe of the peptide's local environment and its interaction with lipids.

Experimental Protocol: Tryptophan Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a solution of PLP(178-191) in a suitable buffer.

-

Prepare lipid vesicles of the desired composition.

-

-

Fluorescence Measurements:

-

Excite the tryptophan residue at ~280-295 nm and record the emission spectrum (typically 300-400 nm).

-

A blue shift (shift to shorter wavelengths) in the emission maximum indicates the movement of the tryptophan into a more hydrophobic environment, such as the lipid bilayer.

-

Titrate the peptide solution with increasing concentrations of lipid vesicles to determine the extent of the blue shift and any changes in fluorescence intensity (quenching or enhancement).

-

-

Quenching Studies:

-

Use soluble quenchers (e.g., acrylamide) or lipid-soluble quenchers (e.g., brominated lipids) to determine the accessibility of the tryptophan residue when the peptide is in solution versus when it is membrane-bound.

-

Signaling Pathways and Experimental Workflows

While the precise signaling pathways initiated by PLP(178-191) binding are a subject of ongoing research, its role as an encephalitogenic epitope points towards a central involvement in the adaptive immune response.

Diagram of T-Cell Activation by PLP(178-191)

Caption: T-Cell activation pathway initiated by PLP(178-191).

Experimental Workflow for Biophysical Characterization

Caption: Workflow for the biophysical characterization of PLP(178-191).

Conclusion and Future Directions

The Myelin Proteolipid Protein fragment 178-191 is a peptide of significant interest due to its immunological properties. While its role in EAE is well-established, a detailed biophysical characterization is crucial for a deeper understanding of its mechanism of action and for the rational design of immunomodulatory therapies. The experimental protocols outlined in this guide provide a roadmap for researchers to investigate the conformational dynamics, membrane interactions, and thermodynamic properties of PLP(178-191). Future studies in these areas will be invaluable for bridging the gap between the peptide's primary sequence and its complex biological functions, ultimately aiding in the development of novel therapeutic strategies for multiple sclerosis and related autoimmune disorders.

References

The Emergence of a Key Player in Neuroinflammation: A Technical Guide to the Encephalitogenic Determinant PLP (178-191)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of the proteolipid protein (PLP) peptide fragment 178-191 as a potent encephalitogenic determinant. This peptide has become an invaluable tool in the study of autoimmune demyelinating diseases of the central nervous system (CNS), primarily through its use in the experimental autoimmune encephalomyelitis (EAE) model, a key animal model for multiple sclerosis (MS). We will delve into the quantitative data supporting its role, the detailed experimental protocols for its use, and visual representations of the immunological pathways and experimental workflows involved.

Discovery and Encephalitogenic Potential

The identification of specific myelin protein fragments that can trigger an autoimmune response has been a cornerstone of MS research. While myelin basic protein (MBP) was an early focus, subsequent investigations turned to the more abundant proteolipid protein. Within PLP, the peptide spanning amino acids 178-191 was identified as a significant encephalitogen, particularly in the SJL/J mouse strain.[1][2][3]

Early studies demonstrated that immunization with PLP (178-191) could induce severe clinical and histological signs of EAE.[1][2] When compared on an equimolar basis with another known encephalitogenic PLP peptide, PLP (139-151), the 178-191 fragment induced an earlier onset of disease, although the overall incidence and severity were comparable.[1][3] This finding highlighted the existence of multiple, codominant encephalitogenic epitopes within the PLP protein, complicating the understanding of the autoimmune response in demyelinating diseases.[1][3]

The encephalitogenicity of PLP (178-191) is not limited to the SJL/J strain. It has also been shown to induce EAE in C57BL/6 mice, making it a versatile tool for studying the disease in different genetic backgrounds.[4] However, its effect can be strain-specific, as studies in BALB/c mice showed no EAE induction with PLP (178-191).[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the encephalitogenic properties of PLP (178-191).

Table 1: Clinical and Histological Comparison of PLP Peptides in EAE Induction (SJL/J Mice)

| Peptide (Dose) | Mean Day of Onset | Mean Maximum Clinical Score | Histological EAE Incidence |

| PLP (178-191) (50 nmol) | 12.5 | 3.0 | 4/4 |

| PLP (139-151) (50 nmol) | 15.0 | 3.0 | 3/4 |

| Control Peptide | No Disease | 0 | 0/4 |

Data adapted from Greer et al., 1992.[1][2]

Table 2: T-Cell Proliferative Responses to PLP Peptides

| Immunizing Antigen | Recall Antigen | Stimulation Index (SI) |

| PLP (178-191) | PLP (178-191) | 6 - 17 |

| PLP (178-191) | PLP (139-151) | ~2-3 |

| Whole PLP | PLP (178-191) | Consistently > PLP (139-151) |

| Whole PLP | PLP (139-151) | - |

Data represent the range or comparative response observed in lymph node cells from immunized mice.[2]

Table 3: Cytokine Production by Splenocytes from PLP (178-191) Immunized Mice

| Treatment Group | Stimulating Antigen | IL-17 (pg/mL) | IL-10 (pg/mL) | IL-13 (pg/mL) |

| Vehicle Control | PLP (178-191) | High | Low | Low |

| RTL402 (I-As/PLP 178-191) | PLP (178-191) | Significantly Reduced | Significantly Increased | Significantly Increased |

Data adapted from Sinha et al., 2009, demonstrating the modulation of the cytokine response with a recombinant T-cell receptor ligand (RTL) therapy.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments involving PLP (178-191).

Protocol 1: Induction of Active EAE with PLP (178-191)

Materials:

-

Female SJL/J or C57BL/6 mice (6-8 weeks old)

-

PLP (178-191) peptide (synthetic, high purity)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Peptide Emulsification: Prepare an emulsion of PLP (178-191) in CFA. A common concentration is 1-2 mg/mL of peptide in the final emulsion. Ensure a stable water-in-oil emulsion is formed by vigorous mixing or sonication.

-

Immunization: Subcutaneously inject each mouse with 100-200 µL of the emulsion, typically split between two sites on the flank. The final dose of PLP (178-191) per mouse is typically 50-200 µg.[8][9]

-

Pertussis Toxin Administration: On the day of immunization (Day 0) and again 48 hours later (Day 2), administer an intraperitoneal injection of PTX (typically 100-250 ng per mouse) in PBS. PTX acts as an adjuvant to permeabilize the blood-brain barrier.[9]

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization. Use a standardized scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

Protocol 2: T-Cell Proliferation Assay

Materials:

-

Draining lymph nodes (inguinal) from immunized and control mice

-

RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

-

PLP (178-191) peptide and control peptides

-

96-well round-bottom plates

-

[3H]-Thymidine

-

Cell harvester and scintillation counter

Procedure:

-

Lymph Node Cell Preparation: Eight to ten days post-immunization, harvest the draining lymph nodes and prepare a single-cell suspension.[2][10]

-

Cell Culture: Plate the lymph node cells (LNCs) at a density of 4 x 105 cells/well in 96-well plates.[10]

-

Antigen Stimulation: Add the PLP (178-191) peptide at various concentrations (e.g., 1, 10, 50 µg/mL) to the wells in triplicate. Include wells with a non-relevant peptide and media alone as controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Thymidine Incorporation: Pulse each well with 1 µCi of [3H]-Thymidine and incubate for an additional 18-24 hours.

-

Harvesting and Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a Stimulation Index (SI), calculated as the mean counts per minute (CPM) of antigen-stimulated wells divided by the mean CPM of unstimulated wells.

Visualizing the Molecular and Experimental Landscape

Diagrams are essential for conceptualizing the complex biological processes and experimental designs.

Caption: Experimental workflow for inducing EAE with PLP (178-191).

Caption: T-cell activation by PLP (178-191) presented by an APC.

The Role of PLP (178-191) in Epitope Spreading

The immune response in chronic autoimmune diseases is not static. The initial response to a single epitope can broaden to include other self-antigens, a phenomenon known as epitope spreading. In the context of EAE induced by PLP (139-151), a response to PLP (178-191) can arise during the course of the disease, contributing to relapses.[11] This intramolecular epitope spreading highlights the dynamic nature of the autoimmune response and the importance of PLP (178-191) as a secondary target in disease progression.

Conclusion

The discovery of PLP (178-191) as a potent encephalitogenic determinant has significantly advanced our understanding of the immunopathology of demyelinating diseases. Its reliable induction of EAE in multiple mouse strains provides a robust platform for investigating disease mechanisms and for the preclinical evaluation of novel therapeutic strategies. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of neuroinflammation and developing effective treatments for diseases like multiple sclerosis.

References

- 1. Identification and characterization of a second encephalitogenic determinant of myelin proteolipid protein (residues 178-191) for SJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Differential patterns of spinal cord pathology induced by MP4, MOG peptide 35-55, and PLP peptide 178-191 in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the encephalitogenic epitopes of CNS proteolipid protein in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytokine Switch and Bystander Suppression of Autoimmune Responses to Multiple Antigens in Experimental Autoimmune Encephalomyelitis by a Single Recombinant T-Cell Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immune regulatory CNS-reactive CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Molecular Mechanisms of T cell Receptor and Costimulatory Molecule Ligation/Blockade in Autoimmune Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Immunobiology of PLP (178-191): A Technical Guide to T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanisms underlying T-cell activation by the myelin proteolipid protein (PLP) peptide 178-191. This peptide is a key encephalitogenic determinant in murine models of autoimmune demyelinating diseases, such as Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for Multiple Sclerosis. Understanding the intricacies of its interaction with the immune system is paramount for the development of novel therapeutics for autoimmune disorders.

Core Mechanism of T-Cell Activation

The activation of CD4+ T-cells by PLP (178-191) is a cornerstone of its pathogenic role in autoimmune demyelination. The process is initiated by the presentation of the peptide by antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B-cells, within the context of the Major Histocompatibility Complex (MHC) class II molecule, specifically I-As in susceptible mouse strains like SJL/J.[1]

The peptide-MHC class II complex on the surface of the APC is recognized by the T-cell receptor (TCR) on naive CD4+ T-cells. This interaction, along with co-stimulatory signals, triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and differentiation into effector T-helper (Th) subsets, primarily Th1 and Th17 cells. These effector cells then migrate to the central nervous system (CNS), where they orchestrate an inflammatory attack on the myelin sheath, leading to the clinical manifestations of EAE.

Quantitative Data on PLP (178-191)-Mediated T-Cell Responses

The immunogenicity of PLP (178-191) can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Mouse Strain | Reference |

| MHC Class II Binding Affinity (IC50) | 740 nM | SJL (H-2s) | [1] |

| Caption: Binding affinity of PLP (178-191) to the I-As MHC class II molecule. |

| Assay | Antigen | Stimulation Index (SI) | Cell Type | Reference |

| T-Cell Proliferation | PLP (178-191) | ~4x | Lymph Node Cells | |

| Caption: T-cell proliferative response to PLP (178-191) stimulation. |

| Cytokine | Concentration Range | Stimulation Conditions | Cell Source | Reference |

| IFN-γ | Qualitative increase | PLP (178-191) stimulation of CNS-infiltrating cells | CNS | |

| IL-17 | Qualitative increase | PLP (178-191) stimulation of CNS-infiltrating cells | CNS | |

| IL-10 | Qualitative increase | In some regulatory contexts | T-cell lines | |

| Caption: Cytokine production by T-cells upon stimulation with PLP (178-191). Quantitative data is often presented as fold-change or relative to controls and can vary significantly based on experimental conditions. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of PLP (178-191)-induced T-cell activation. Below are outlines for key experimental protocols.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigen stimulation.

-

Cell Preparation: Isolate splenocytes or lymph node cells from PLP (178-191)-immunized mice.

-

Cell Culture: Plate 2 x 105 cells per well in a 96-well plate in complete RPMI-1640 medium.

-

Antigen Stimulation: Add PLP (178-191) peptide at varying concentrations (e.g., 1-20 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

-

Incubation: Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the concentration of specific cytokines secreted by T-cells.

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add cell culture supernatants (from a T-cell proliferation assay) and a serial dilution of a known cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase). Incubate for 30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

-

Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the known cytokine concentrations and use it to determine the concentration of the cytokine in the samples.

Visualizing the Molecular and Experimental Landscape

Diagrams are essential for conceptualizing the complex biological processes and experimental designs involved in studying PLP (178-191)-mediated T-cell activation.

Caption: T-cell receptor signaling cascade upon recognition of PLP (178-191).

Caption: A typical experimental workflow for studying PLP (178-191) immunogenicity.

References

The Role of Proteolipid Protein Peptide 178-191 in CNS Autoimmune Demyelinating Diseases: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myelin Proteolipid Protein (PLP) is a key autoantigen in central nervous system (CNS) autoimmune demyelinating diseases such as multiple sclerosis (MS). The specific peptide fragment, PLP (178-191), has been extensively utilized in preclinical research to model these conditions, primarily through the induction of experimental autoimmune encephalomyelitis (EAE) in susceptible mouse strains. This technical guide provides a comprehensive overview of the role of PLP (178-191) in CNS autoimmune demyelination, detailing its use in EAE models, the immunological mechanisms it triggers, and the experimental protocols for its study. Quantitative data from key studies are summarized, and cellular signaling pathways are visually represented to facilitate a deeper understanding for researchers and professionals in the field of neuroimmunology and drug development.

Introduction

Proteolipid protein (PLP) is the most abundant protein in the CNS myelin sheath, making it a primary target for the autoimmune attack that characterizes demyelinating diseases. The peptide sequence PLP (178-191), with the amino acid sequence NTWTTCQSIAFPSK, has been identified as a potent encephalitogenic determinant in several mouse strains, notably SJL (H-2s) and C57BL/6 (H-2b) mice.[1][2][3] Immunization with this peptide induces an autoimmune response that leads to CNS inflammation, demyelination, and neurological deficits, closely mimicking aspects of MS pathology.[2][4] This makes the PLP (178-191)-induced EAE model a valuable tool for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.

The Immunobiology of PLP (178-191) in CNS Autoimmunity

The immune response to PLP (178-191) is primarily T-cell mediated. The peptide is recognized by CD4+ T helper cells in the context of MHC class II molecules on antigen-presenting cells (APCs).[2] This interaction initiates a signaling cascade that leads to the differentiation of naive T cells into pro-inflammatory effector subsets, predominantly T helper 1 (Th1) and T helper 17 (Th17) cells. These pathogenic T cells then migrate to the CNS, where they are reactivated upon encountering their cognate antigen presented by local APCs, such as microglia and infiltrating macrophages. This leads to the production of inflammatory cytokines, recruitment of other immune cells, and subsequent damage to the myelin sheath and axons.[5]

Interestingly, while being a potent inducer of pathogenic CD4+ T-cell responses, PLP (178-191) can also elicit regulatory immune responses. Studies have shown that CD8+ T cells specific for PLP (178-191) can have a suppressive function, ameliorating the severity of EAE.[6][7] This dual role of PLP (178-191) in both driving and regulating CNS autoimmunity highlights the complex nature of the immune response to this myelin antigen. Furthermore, EAE induced with the PLP (178-191) peptide has been shown to be largely B-cell independent, in contrast to models using the full-length extracellular domain of PLP.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing the PLP (178-191)-induced EAE model.

Table 1: EAE Clinical Scores in Mice Immunized with PLP (178-191)

| Mouse Strain | Immunizing Dose of PLP (178-191) | Mean Day of Onset | Mean Maximum Clinical Score | Reference |

| SJL/J | 50 nmol | 12.4 ± 0.7 | 4.8 | [2] |

| SJL/J | 25 nmol | 12.8 ± 0.8 | 3.5 | [2] |

| C57BL/6 | 100 µg | ~14 | ~3.0 | [9] |

| C57BL/6 (WT) | 100 µg | ~12 | ~2.5 | [9] |

| C57BL/6 (B-cell deficient) | 100 µg | ~12 | ~2.5 | [9] |

Table 2: T-Cell Proliferation in Response to PLP (178-191)

| Mouse Strain | Immunogen | Assay Type | Stimulation Index (SI) / % Proliferation | Reference |

| SJL/J | PLP (178-191) | [³H]-Thymidine | 6 - 17 | [2] |

| SJL/J | Whole PLP | [³H]-Thymidine | >10 | [2] |

| C57BL/6 | PLP (178-191) | CFSE | Robust Proliferation | [5] |

Table 3: Cytokine Production in PLP (178-191)-Induced EAE

| Cytokine | Source of Cells | Condition | Fold Change / Concentration | Reference |

| IFN-γ | CNS Infiltrates | EAE (peak) | Significantly elevated | [10] |

| IL-17 | CNS Infiltrates | EAE (peak) | Significantly elevated | [10] |

| IL-10 | Splenocytes | RTL402 treatment | Increased | [11] |

| IL-13 | Splenocytes | RTL402 treatment | Increased | [11] |

Experimental Protocols

Induction of Active EAE with PLP (178-191) in Mice

a. In C57BL/6 Mice:

-

Antigen Emulsion: Emulsify 100 µg of PLP (178-191) peptide in complete Freund's adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra.

-

Immunization: Administer 100 µL of the emulsion subcutaneously (s.c.) at two sites on the flank on day 0.

-

Pertussis Toxin: Inject 250 ng of pertussis toxin (PTX) intraperitoneally (i.p.) in 100 µL of PBS on days 0 and 2.

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standardized 0-5 scale (0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).[9]

b. In SJL/J Mice:

-

Antigen Emulsion: Emulsify 50-100 µg of PLP (178-191) peptide in CFA as described above.

-

Immunization: Administer 100 µL of the emulsion s.c. at two sites on the flank on day 0.

-

Pertussis Toxin: PTX is not always required for SJL mice but can be used to induce more severe disease. If used, inject 200 ng i.p. on days 0 and 2.[12]

-

Clinical Scoring: Monitor and score mice as described for C57BL/6 mice.

T-Cell Proliferation Assay (CFSE-based)

-

Cell Preparation: Prepare a single-cell suspension from the draining lymph nodes (inguinal and axillary) of immunized mice 9-10 days post-immunization.

-

CFSE Staining: Resuspend cells at 1 x 10⁷ cells/mL in PBS and add CFSE to a final concentration of 0.25 µM. Incubate for 10 minutes at 37°C. Quench the staining with 5 volumes of ice-cold RPMI-1640 with 10% FBS.

-

Cell Culture: Plate 2 x 10⁵ CFSE-labeled cells per well in a 96-well plate. Add PLP (178-191) peptide at a final concentration of 10-20 µg/mL.

-

Incubation: Culture the cells for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against CD4. Analyze CFSE dilution in the CD4+ T-cell population using a flow cytometer.[5]

Isolation of CNS-Infiltrating Leukocytes and Flow Cytometry

-

CNS Isolation: At the peak of disease, perfuse mice transcardially with ice-cold PBS to remove peripheral blood from the CNS. Dissect the brain and spinal cord.

-

Cell Suspension: Mechanically and enzymatically digest the CNS tissue (e.g., using collagenase and DNase) to obtain a single-cell suspension.

-

Leukocyte Enrichment: Isolate mononuclear cells from the cell suspension using a Percoll gradient.

-

Flow Cytometry Staining: Stain the isolated cells with a panel of fluorescently labeled antibodies to identify different immune cell populations. A typical panel might include antibodies against CD45, CD4, CD8, CD11b, Ly6G, and intracellular staining for cytokines like IFN-γ and IL-17 after a brief in vitro restimulation with PMA and ionomycin.[9]

-

Analysis: Acquire data on a flow cytometer and analyze the percentages and absolute numbers of different immune cell subsets.

Signaling Pathways and Logical Relationships

Pathogenic T-Cell Activation and Differentiation

The activation of a naive CD4+ T cell by an APC presenting the PLP (178-191) peptide is the initial step in the pathogenic cascade. This process involves the T-cell receptor (TCR) recognizing the peptide-MHC class II complex, co-stimulatory signals (e.g., CD28-B7), and cytokine signals from the APC. This leads to the activation of intracellular signaling pathways that drive the differentiation of the T cell into a pathogenic Th1 or Th17 phenotype.

Figure 1: Pathogenic T-Cell Activation by PLP (178-191)

Regulatory T-Cell Suppression of Autoimmune Response

Regulatory T cells (Tregs), which can be induced in response to PLP (178-191), play a crucial role in controlling the autoimmune response. Tregs can suppress the activation and proliferation of pathogenic effector T cells through various mechanisms, including the secretion of inhibitory cytokines like IL-10 and TGF-β, and through contact-dependent mechanisms involving molecules like CTLA-4.

Figure 2: Regulatory T-Cell Suppression of Effector T-Cells

Experimental Workflow for Studying PLP (178-191)-Induced EAE

A typical experimental workflow for investigating the effects of a potential therapeutic in the PLP (178-191) EAE model involves several key steps, from immunization to the analysis of various endpoints.

Figure 3: Experimental Workflow for PLP (178-191) EAE Studies

Conclusion

The proteolipid protein peptide 178-191 is a critical tool in the study of CNS autoimmune demyelinating diseases. Its ability to reliably induce EAE in various mouse strains provides a robust platform for dissecting the complex immunological mechanisms that drive these conditions and for testing the efficacy of novel therapeutic strategies. A thorough understanding of the cellular and molecular responses to PLP (178-191), as outlined in this guide, is essential for researchers and drug development professionals working to combat multiple sclerosis and related disorders. The detailed protocols and data summaries provided herein serve as a valuable resource for designing and interpreting experiments in this important area of research.

References

- 1. Co-stimulatory and Co-inhibitory Pathways in Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bi-Allelic TCRα or β Recombination Enhances T Cell Development but Is Dispensable for Antigen Responses and Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. T-Cell Costimulatory Pathways and Their Influence in Inflammatory Disease < Neuroimmunology Lab [medicine.yale.edu]

- 5. Regulation of Th17 cell differentiation and EAE induction by MAP3K NIK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immune Checkpoint Ligand-Bioengineered Schwann Cells as Antigen-Specific Therapy for Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. Frontiers | Molecular Mechanisms of Treg-Mediated T Cell Suppression [frontiersin.org]

- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 10. rupress.org [rupress.org]

- 11. One Brain—All Cells: A Comprehensive Protocol to Isolate All Principal CNS-Resident Cell Types from Brain and Spinal Cord of Adult Healthy and EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High Frequency of Autoreactive Myelin Proteolipid Protein–Specific T Cells in the Periphery of Naive Mice: Mechanisms of Selection of the Self-Reactive Repertoire - PMC [pmc.ncbi.nlm.nih.gov]

T-Cell Epitope Mapping of Myelin Proteolipid Protein (178-191): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Proteolipid Protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin sheath. In the context of autoimmune diseases such as multiple sclerosis (MS), PLP is a key autoantigen, with specific regions of the protein being recognized by pathogenic T-cells. The peptide sequence spanning amino acids 178-191 of PLP, with the sequence Asn-Thr-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys (NTWTTCQSIAFPSK)[1][2][3][4][5], has been identified as a potent encephalitogenic T-cell epitope in various animal models of experimental autoimmune encephalomyelitis (EAE), a commonly used model for MS.[1][2][3][4] The mapping and characterization of such epitopes are crucial for understanding the mechanisms of autoimmune neuroinflammation and for the development of antigen-specific immunotherapies.

This technical guide provides an in-depth overview of the core methodologies and data related to the T-cell epitope mapping of PLP(178-191). It is designed to be a valuable resource for researchers and professionals involved in immunology, neuroimmunology, and drug development.

Quantitative Data Summary

The immunogenicity of a T-cell epitope is determined by several factors, including its binding affinity to Major Histocompatibility Complex (MHC) molecules and its ability to induce T-cell proliferation and specific cytokine responses. The following tables summarize key quantitative data for the PLP(178-191) epitope.

Table 1: MHC Class II Binding Affinity

The binding affinity of PLP(178-191) to the I-As MHC class II molecule, relevant in the SJL mouse model of EAE, has been determined. A lower IC50 value indicates a higher binding affinity.

| Peptide | MHC Allele | IC50 (nM) | Reference |

| PLP(178-191) | I-As | 740 | [6] |

Table 2: T-Cell Proliferation

T-cell proliferation in response to antigenic stimulation is a key measure of immunogenicity. The stimulation index (SI) is calculated as the ratio of proliferation (e.g., counts per minute in a [3H]-thymidine incorporation assay) in the presence of the antigen to the proliferation in the absence of the antigen.

| Mouse Strain | Assay | Stimulation Index (SI) | Reference |

| SJL | [3H]-thymidine incorporation | 6 to 17 | [7] |

| SWXJ | [3H]-thymidine incorporation | ~1.4 to 3.6 | [8][9] |

Table 3: Cytokine Production Profile

The cytokine profile of PLP(178-191)-specific T-cells provides insights into their effector function. Th1 (e.g., IFN-γ) and Th17 (e.g., IL-17) cytokines are often associated with pro-inflammatory, pathogenic responses in EAE, while cytokines like IL-10 can have regulatory roles.

| Cytokine | Condition | Observation | Reference |

| IL-17 | Splenocytes from PLP(178-191) immunized mice | Significantly produced | [10] |

| IL-10 | Splenocytes from RTL-treated, PLP(178-191) immunized mice | Significantly upregulated | [10] |

| IL-13 | Splenocytes from RTL-treated, PLP(178-191) immunized mice | Significantly upregulated | [10] |

| IFN-γ | CNS-infiltrating cells from PLP(178-191) primed mice | Produced by a significant frequency of T-cells | [11] |

| IL-17 | CNS-infiltrating cells from PLP(178-191) primed mice | Produced by a significant frequency of T-cells | [11] |

| IFN-γ | Splenocytes from PLP(178-191) immunized mice | Produced upon in vitro restimulation | [12] |

Experimental Protocols

Detailed and reproducible protocols are fundamental to accurate T-cell epitope mapping. The following sections provide methodologies for key experiments.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to an antigen by quantifying the incorporation of radiolabeled thymidine into the DNA of dividing cells.

Materials:

-

PLP(178-191) peptide

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

Single-cell suspension of lymph node cells or splenocytes from immunized mice

-

96-well round-bottom plates

-

[3H]-thymidine (1 µCi/well)

-

Cell harvester

-

Scintillation counter

Protocol:

-

Prepare a single-cell suspension from the draining lymph nodes or spleens of mice immunized with PLP(178-191).

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

Plate the cells in a 96-well round-bottom plate at a density of 4 x 105 cells/well.[10]

-

Add PLP(178-191) peptide at various concentrations (e.g., 1, 10, 50 µg/mL) to triplicate wells. Include wells with medium alone as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

During the last 16-18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.[13]

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the Stimulation Index (SI) as: (mean cpm of antigen-stimulated wells) / (mean cpm of medium control wells).

ELISpot Assay for Cytokine-Secreting Cells

The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

-

ELISpot plate (e.g., PVDF-bottomed 96-well plate)

-

Capture antibody for the cytokine of interest (e.g., anti-IFN-γ)

-

Blocking solution (e.g., PBS with 1% BSA)

-

Single-cell suspension of T-cells

-

PLP(178-191) peptide

-

Biotinylated detection antibody for the cytokine of interest

-

Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)

-

Substrate solution (e.g., AEC or BCIP/NBT)

-

ELISpot reader

Protocol:

-

Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.

-

Coat the plate with the capture antibody overnight at 4°C.[14]

-

Wash the plate and block non-specific binding with blocking solution for 2 hours at room temperature.[14]

-

Wash the plate and add the single-cell suspension (e.g., 1 x 105 cells/well) to the wells.[11]

-

Add PLP(178-191) peptide to the appropriate wells. Include negative (medium alone) and positive (e.g., anti-CD3) controls.

-

Incubate the plate at 37°C in a 5% CO2 incubator for the appropriate duration (e.g., 24-48 hours), allowing cells to secrete cytokines.[14]

-

Wash the plate to remove the cells and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[15]

-

Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.[14]

-

Wash the plate and add the substrate solution. Monitor for the development of spots.

-

Stop the reaction by washing with water and allow the plate to dry.

-

Count the spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production within individual cells, enabling the correlation of cytokine expression with cell surface markers.

Materials:

-

Single-cell suspension of T-cells

-

PLP(178-191) peptide

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

PMA and Ionomycin (for positive control)

-

Fluorescently-conjugated antibodies for cell surface markers (e.g., anti-CD4)

-

Fixation/Permeabilization buffer

-

Fluorescently-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17)

-

Flow cytometer

Protocol:

-

Stimulate the single-cell suspension with PLP(178-191) peptide in the presence of a protein transport inhibitor for 4-6 hours at 37°C. This allows cytokines to accumulate within the cells.[16]

-

Wash the cells and stain for cell surface markers with fluorescently-conjugated antibodies for 15-30 minutes on ice.[17]

-

Wash the cells to remove unbound antibodies.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular cytokines with fluorescently-conjugated antibodies for 30 minutes at room temperature in the dark.

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing cells within specific T-cell populations (e.g., CD4+ T-cells).

Visualizations

Diagrams are provided to illustrate key conceptual frameworks in T-cell epitope mapping.

T-Cell Receptor Signaling Pathway

Caption: TCR signaling cascade upon recognition of PLP(178-191).

Experimental Workflow for T-Cell Epitope Mapping

Caption: Workflow for PLP(178-191) T-cell epitope mapping.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PLP (178-191) - 1 mg [anaspec.com]

- 3. peptidepharma.com [peptidepharma.com]

- 4. PLP (178-191) | TargetMol [targetmol.com]

- 5. proteolipid protein 178-191 | 172228-98-7 [chemicalbook.com]

- 6. High Frequency of Autoreactive Myelin Proteolipid Protein–Specific T Cells in the Periphery of Naive Mice: Mechanisms of Selection of the Self-Reactive Repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. rupress.org [rupress.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. jneurosci.org [jneurosci.org]

- 11. PD-1 ligands expressed on myeloid-derived APC in the CNS regulate T cell responses in EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]

- 17. med.virginia.edu [med.virginia.edu]

Methodological & Application

Application Notes and Protocols: PLP (178-191) Induced EAE in C57BL/6 Mice

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to inducing Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice using the proteolipid protein peptide 178-191 (PLP 178-191). EAE is a widely used animal model for studying the pathogenesis of multiple sclerosis (MS) and for evaluating potential therapeutic interventions. The C57BL/6 strain develops a chronic-progressive form of EAE, which mimics certain aspects of human MS.[1]

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a CD4+ T cell-mediated autoimmune disease characterized by inflammation and demyelination in the central nervous system (CNS), leading to progressive paralysis.[1] The induction of EAE with specific myelin peptides allows for the investigation of the cellular and molecular mechanisms underlying autoimmune neuroinflammation. The PLP 178-191 peptide is a known encephalitogenic epitope in the C57BL/6 mouse strain.[2][3] This model is invaluable for studying disease pathogenesis and for the preclinical assessment of novel therapeutics for MS.

Data Presentation

Table 1: Typical Disease Course and Clinical Parameters for PLP (178-191) Induced EAE in C57BL/6 Mice

| Parameter | Expected Outcome | Reference |

| Antigen Dose | 100-200 µ g/mouse | [3][4] |

| Adjuvant | Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis H37Ra | [1][5] |

| Pertussis Toxin (PTX) Dose | 200-250 ng/mouse | [1][4] |

| PTX Administration | Intraperitoneally (i.p.) on day 0 and day 2 post-immunization | [4][6] |

| Disease Onset | Typically 10-16 days post-immunization | [3] |

| Peak of Disease | Approximately 16-25 days post-immunization | [3] |

| Disease Course | Chronic-progressive | [1] |

| Expected Incidence | >80% | [1] |

| Maximum Mean Clinical Score | 2.5 - 3.5 | [7] |

Table 2: Clinical Scoring Criteria for EAE in Mice

| Score | Clinical Signs |

| 0 | No clinical signs |

| 1 | Limp tail |

| 2 | Hind limb weakness or paresis |

| 3 | Complete hind limb paralysis |

| 4 | Hind limb and forelimb paralysis |

| 5 | Moribund or dead |

Experimental Protocols

EAE Induction by Active Immunization with PLP (178-191)

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

PLP (178-191) peptide (synthesis grade)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

Syringes and needles (27G and 30G)

Procedure:

-

Antigen Emulsion Preparation:

-